N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The starting materials often include pyrazolo[3,4-d]pyrimidine derivatives, which are then subjected to various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(3,4-dimethylphenyl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine
- N~2~-(3,4-dimethylphenyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-16-10-11-18(13-17(16)2)27-22-21-15-26-30(19-7-4-3-5-8-19)23(21)29-24(28-22)25-14-20-9-6-12-31-20/h3-5,7-8,10-11,13,15,20H,6,9,12,14H2,1-2H3,(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNHLFMNMMZHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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